ZL0516

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C27H34N2O6 |

|---|---|

Molekulargewicht |

482.6 g/mol |

IUPAC-Name |

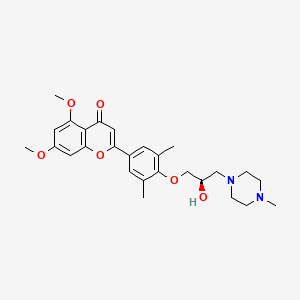

2-[4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl]-5,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C27H34N2O6/c1-17-10-19(23-14-22(31)26-24(33-5)12-21(32-4)13-25(26)35-23)11-18(2)27(17)34-16-20(30)15-29-8-6-28(3)7-9-29/h10-14,20,30H,6-9,15-16H2,1-5H3/t20-/m1/s1 |

InChI-Schlüssel |

UDPXIEUTIPNLKC-HXUWFJFHSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1OC[C@@H](CN2CCN(CC2)C)O)C)C3=CC(=O)C4=C(O3)C=C(C=C4OC)OC |

Kanonische SMILES |

CC1=CC(=CC(=C1OCC(CN2CCN(CC2)C)O)C)C3=CC(=O)C4=C(O3)C=C(C=C4OC)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

ZL0516: A Deep Dive into its Mechanism of Action in Inflammatory Disease

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of ZL0516, a novel, orally bioavailable small molecule inhibitor, in the context of inflammatory diseases. This compound has demonstrated significant therapeutic potential by targeting a key epigenetic regulator, Bromodomain-containing protein 4 (BRD4), thereby suppressing inflammatory responses. This document outlines the core mechanism, summarizes key quantitative data, details experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the BRD4/NF-κB Signaling Axis

This compound functions as a potent and selective inhibitor of the first bromodomain (BD1) of BRD4.[1] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[2] This recognition is a key step in the assembly of transcriptional machinery at gene promoters and enhancers, leading to the expression of target genes.

In inflammatory conditions, the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of a wide array of pro-inflammatory genes, including cytokines and chemokines.[2] The activation of the BRD4/NF-κB signaling pathway is aberrantly increased in the colonic tissues of patients with Inflammatory Bowel Disease (IBD).[3][4][5] this compound exerts its anti-inflammatory effects by disrupting the interaction between BRD4 and acetylated proteins, which in turn blocks the activation of the NF-κB signaling pathway.[3][4][5] This inhibition leads to a significant reduction in the expression of IBD-relevant inflammatory cytokines such as TNFα, IL-6, and IL-8.[3]

The specificity of this compound for BRD4 BD1 is a key feature, as it distinguishes it from pan-BET inhibitors which can have a broader range of side effects.[2] Studies have shown that a selective BRD4 BD2 inhibitor, RVX208, displayed only marginal effects in animal models of IBD, highlighting the therapeutic importance of specific BRD4 BD1 inhibition for this inflammatory condition.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the efficacy and safety profile of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Treatment | Outcome | Result | Reference |

| Binding Affinity | - | - | IC50 for BRD4 BD1 | 67-84 nM | [1] |

| Cytotoxicity | Human Colonic Epithelial Cells (HCECs) & Peripheral Blood Mononuclear Cells (PBMCs) | This compound (up to 40 μM) | Apoptosis/Necrosis | No significant effect | [3] |

| Anti-inflammatory Activity | HCECs | This compound (5 μM) + TNFα (20 ng/mL) | Inhibition of TNFα-induced inflammatory cytokine expression (qRT-PCR) | Significant inhibition | [3] |

| Anti-inflammatory Activity | PBMCs | This compound (1 μM) + LPS (5 μg/mL) | Inhibition of LPS-induced inflammatory cytokine expression (qRT-PCR) | Significant inhibition of IL-6, IL-8, and TNFα | [3] |

Table 2: In Vivo Efficacy of this compound in Murine Colitis Models

| Model | Administration Route | Dosage | Key Findings | Reference |

| DSS-induced acute colitis (preventive) | Oral (p.o.) | 5 mg/kg, QD | Significantly reversed body weight loss | [3] |

| DSS-induced acute colitis (therapeutic) | Intraperitoneal (i.p.) | 5 mg/kg, QD | Significantly alleviated colitis and normalized colon tissue structure | [3] |

| Oxazolone (OXA)-induced chronic colitis | - | - | Effectively suppressed colonic inflammation | [3][4][5] |

| Flagellin (Cbir1) T cell-induced chronic colitis | - | - | Effectively suppressed colonic inflammation | [3][4][5] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and a general workflow for evaluating its anti-inflammatory activity.

Caption: this compound inhibits the BRD4/NF-κB signaling pathway.

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vitro Anti-inflammatory Activity in Human Colonic Epithelial Cells (HCECs)

-

Cell Culture: Human Colonic Epithelial Cells (HCECs) are cultured under standard conditions.

-

Pre-treatment: Cells are pre-treated with this compound at a concentration of 5 μM.

-

Inflammatory Challenge: Following pre-treatment, cells are stimulated with TNFα (20 ng/mL) for 1 hour to induce an inflammatory response.[3]

-

RNA Isolation and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of inflammatory cytokine genes (e.g., TNFα, IL-6, IL-8).

-

Data Analysis: The relative gene expression is calculated and compared between the this compound-treated group and the TNFα-only control group to determine the inhibitory effect of this compound.

In Vitro Anti-inflammatory Activity in Human Peripheral Blood Mononuclear Cells (PBMCs)

-

PBMC Isolation: Human PBMCs are isolated from whole blood using standard density gradient centrifugation.

-

Pre-treatment: PBMCs are pre-treated with this compound at a concentration of 1 μM.[3]

-

Inflammatory Challenge: Cells are then treated with lipopolysaccharide (LPS) at a concentration of 5 μg/mL to induce inflammation.[3]

-

Gene Expression Analysis: Similar to the HCEC protocol, qRT-PCR is used to quantify the expression of inflammatory cytokines (IL-6, IL-8, and TNFα).

-

Data Analysis: The fold change in gene expression is compared between the this compound-treated group and the LPS-only control group.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

-

Animal Model: Acute colitis is induced in mice by administering 3% DSS in their drinking water for a specified period (e.g., 9 days).[3]

-

Drug Administration:

-

Monitoring and Assessment:

-

Body Weight: Mice are weighed daily to monitor disease progression.

-

Histological Analysis: At the end of the experiment, colonic tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for histopathological evaluation of inflammation and tissue damage.

-

-

Mechanism Confirmation: To confirm the engagement of the BRD4/NF-κB pathway in the DSS model, the expression levels of H3K122ac and phosphorylated RelA (p27RelA) are quantified in the colonic tissues.[3]

Conclusion

This compound represents a promising therapeutic candidate for inflammatory diseases, particularly IBD. Its targeted inhibition of the BRD4 BD1 domain effectively disrupts the pro-inflammatory BRD4/NF-κB signaling pathway, leading to a significant reduction in inflammatory cytokine production. The compelling in vitro and in vivo data, coupled with its oral bioavailability, underscore its potential for further clinical development. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering a valuable resource for researchers and drug development professionals in the field of inflammation.

References

- 1. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Orally Bioavailable BRD4 BD1 Inhibitor this compound Effectively Suppresses Colonic Inflammation in Animal Models of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]

ZL0516: A Technical Guide to a Selective BRD4 BD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0516 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4.[1][2] By competitively binding to the acetyl-lysine binding pocket of BRD4 BD1, this compound effectively disrupts the interaction between BRD4 and acetylated histones, as well as acetylated transcription factors. This inhibitory action modulates the transcription of pro-inflammatory genes, making this compound a promising therapeutic candidate for inflammatory diseases, particularly inflammatory bowel disease (IBD).[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, primary target, quantitative data, and detailed experimental protocols.

Core Concepts: this compound and its Primary Target

This compound is a chromone derivative identified through scaffold hopping and structure-based drug design.[1] Its primary molecular target is the first bromodomain (BD1) of BRD4.[1][2] BRD4 is a key epigenetic reader that plays a crucial role in transcriptional regulation by recognizing and binding to acetylated lysine residues on histones and other proteins. This interaction is critical for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn promotes the transcription of target genes, including those involved in inflammation and cell proliferation.

The selectivity of this compound for BRD4 BD1 over the second bromodomain (BD2) and other BET family members (BRD2, BRD3, BRDT) is a key feature that may contribute to a more favorable therapeutic window.[1] This selectivity is attributed to specific interactions within the BD1 binding pocket.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for its characterization as a potent and selective BRD4 BD1 inhibitor with favorable drug-like properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| BRD4 BD1 | TR-FRET | 84 | [1] |

| BRD4 BD2 | TR-FRET | >1000 | [1] |

| BRD2 BD1 | TR-FRET | >1000 | [1] |

| BRD3 BD1 | TR-FRET | >1000 | [1] |

Table 2: In Vitro Anti-Inflammatory Activity of this compound

| Cell Line | Stimulant | Measured Endpoint | IC50 (nM) | Reference |

| hSAECs | poly(I:C) | CIG5 expression | 280 | |

| hSAECs | poly(I:C) | IL-6 expression | 310 |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |

| Cmax | Intravenous | 10 | 2090 ± 265 | ng/mL | [2] |

| AUC0–t | Intravenous | 10 | 7033 ± 2161 | ng·h/mL | [2] |

| Cmax | Oral | 20 | 605.5 ± 182 | ng/mL | [2] |

| AUC0–t | Oral | 20 | 4966 ± 1772 | ng·h/mL | [2] |

| Oral Bioavailability (F) | - | - | 35.3 | % | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Inhibition

This assay is used to determine the in vitro potency of this compound in inhibiting the binding of BRD4 BD1 to an acetylated histone peptide.

-

Materials:

-

Recombinant human BRD4 BD1 protein (GST-tagged)

-

Biotinylated histone H4 acetylated peptide (H4K5/8/12/16ac)

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound compound dilutions

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add BRD4 BD1 protein, biotinylated acetylated histone H4 peptide, and the this compound dilution.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

-

Add a mixture of Europium-labeled anti-GST antibody and Streptavidin-APC to each well.

-

Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).

-

The TR-FRET signal is calculated as the ratio of the acceptor (665 nm) to donor (615 nm) fluorescence.

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This in vivo model is used to evaluate the efficacy of this compound in a model of inflammatory bowel disease.

-

Animals:

-

C57BL/6 mice (8-10 weeks old)

-

-

Induction of Colitis:

-

Administer 3% (w/v) DSS in the drinking water ad libitum for 7-9 consecutive days.[2]

-

Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

-

This compound Treatment (Preventive Model):

-

Administer this compound (e.g., 5 mg/kg) orally (p.o.) or intraperitoneally (i.p.) once daily, starting from day 0 of DSS administration.[2]

-

A vehicle control group (receiving only the vehicle used to dissolve this compound) and a DSS-only group should be included.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Measure the colon length.

-

Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.

-

Collect colon tissue for RNA extraction and subsequent qRT-PCR analysis of inflammatory cytokine expression.

-

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokine Expression

This method is used to quantify the effect of this compound on the expression of inflammatory genes in cells and tissues.

-

Cell Culture and Treatment (Example with Human Colonic Epithelial Cells - HCECs):

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells or homogenize the colon tissue and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse transcribe an equal amount of RNA into cDNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for target genes (e.g., TNFα, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH).

-

Perform the qRT-PCR reaction in a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

-

Flow Cytometry for Apoptosis/Necrosis Analysis

This assay is used to assess the cytotoxicity of this compound.[2]

-

Materials:

-

Human Colonic Epithelial Cells (HCECs) or Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound compound dilutions

-

Annexin V-FITC/PE and Propidium Iodide (PI) staining kit

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Culture cells and treat with various concentrations of this compound (e.g., up to 40 μM) for a specified period (e.g., 24 hours).[2]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC/PE and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway inhibited by this compound and a typical experimental workflow for its in vitro characterization.

Caption: this compound inhibits the BRD4/NF-κB signaling pathway.

Caption: In vitro experimental workflow for this compound characterization.

References

ZL0516: A Selective BRD4 BD1 Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ZL0516 is a potent and selective small-molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1] As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 is a key epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression.[2][3] Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and inflammatory disorders.[2][4] this compound, a chromone derivative, has demonstrated significant therapeutic potential, particularly in the context of inflammatory diseases, due to its high selectivity for BRD4 BD1 and its favorable pharmacokinetic properties, including oral bioavailability.[5][6][7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols relevant to its characterization.

Core Properties and Quantitative Data

This compound distinguishes itself through its potent and selective inhibition of BRD4 BD1. This selectivity is crucial as it may help to mitigate off-target effects that can be associated with pan-BET inhibitors.[4] The compound has an IC50 of 84 nM for BRD4 BD1 and exhibits good selectivity over the second bromodomain of BRD4 (BD2) and other BET family members.[1][9]

Table 1: In Vitro Binding Affinity and Cellular Activity of this compound

| Target | Assay Type | IC50 (nM) | Cellular Effect | Cell Line/Model | IC50 (nM) |

| BRD4 BD1 | Biochemical Assay | 84[1][9] | Inhibition of poly(I:C)-induced CIG5 expression | hSAECs | 280[1] |

| BRD4 BD2 | Biochemical Assay | >10-fold selectivity vs BD1[2] | Inhibition of poly(I:C)-induced IL-6 expression | hSAECs | 310[1] |

| BRD2 BD1 | Biochemical Assay | >10-fold selectivity vs BRD4 BD1[2] | Inhibition of TNFα-induced inflammatory cytokines | HCECs | 5 µM (Pretreatment)[6] |

| BRD2 BD2 | Biochemical Assay | >10-fold selectivity vs BRD4 BD1[2] | Inhibition of LPS-induced inflammatory cytokines | PBMCs | 1 µM (Pretreatment)[6] |

hSAECs: human Small Airway Epithelial Cells; HCECs: Human Colonic Epithelial Cells; PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Pharmacokinetic Properties of this compound

| Property | Value | Species | Administration |

| Oral Bioavailability (F) | 35.3%[6] | Mouse | Oral (p.o.) |

| Aqueous Solubility | >50 mg/mL[6] | N/A | N/A |

| hERG Inhibition IC50 | >30 µM[6] | N/A | N/A |

| Cmax (i.v., 10 mg/kg) | 2090 ± 265 ng/mL[6] | Mouse | Intravenous (i.v.) |

| AUC0–t (i.v., 10 mg/kg) | 7033 ± 2161 ng.h/mL[6] | Mouse | Intravenous (i.v.) |

| Cmax (p.o., 20 mg/kg) | 605.5 ± 182 ng/mL[6] | Mouse | Oral (p.o.) |

| AUC0–t (p.o., 20 mg/kg) | 4966 ± 1772 ng.h/mL[6] | Mouse | Oral (p.o.) |

Mechanism of Action: Inhibition of the BRD4/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by disrupting the interaction between BRD4 and acetylated histones, which in turn inhibits the activation of the NF-κB signaling pathway.[6][7][8][10] In inflammatory conditions, pro-inflammatory stimuli lead to the activation of NF-κB, which translocates to the nucleus and promotes the transcription of various inflammatory genes, such as IL-6 and TNFα. BRD4 is a critical co-activator for NF-κB-mediated transcription. By selectively inhibiting the BD1 domain of BRD4, this compound prevents the recruitment of BRD4 to acetylated chromatin at the promoters and enhancers of these inflammatory genes, thereby suppressing their expression.[6][7][8]

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize this compound and other BRD4 inhibitors.

Experimental Workflow

A typical workflow for the evaluation of a novel BRD4 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, cellular activity, and therapeutic efficacy.

AlphaScreen Assay for BRD4 BD1 Binding Affinity

This protocol describes a method to determine the IC50 of this compound for the BRD4 BD1 domain using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).[11][12][13][14][15][16][17]

Materials:

-

Recombinant GST-tagged BRD4 BD1 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

This compound compound

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplate

-

AlphaScreen-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

This compound or DMSO (vehicle control)

-

Recombinant GST-BRD4 BD1 protein

-

Biotinylated acetylated histone H4 peptide

-

-

Incubation: Incubate the mixture at room temperature for 30 minutes to allow for binding to reach equilibrium.

-

Bead Addition: Add a mixture of anti-GST Acceptor beads and Streptavidin-coated Donor beads to each well.

-

Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Plot the AlphaScreen signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between this compound and BRD4 BD1.[18][19][20]

Materials:

-

Purified recombinant BRD4 BD1 protein

-

This compound compound

-

ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal Titration Calorimeter

-

Degasser

Procedure:

-

Sample Preparation: Prepare a solution of BRD4 BD1 in ITC buffer and a solution of this compound in the same buffer. Degas both solutions thoroughly.

-

ITC Instrument Setup: Set the desired temperature and other experimental parameters on the ITC instrument.

-

Titration: Fill the sample cell with the BRD4 BD1 solution and the injection syringe with the this compound solution.

-

Data Collection: Perform a series of injections of this compound into the BRD4 BD1 solution, measuring the heat change after each injection.

-

Data Analysis: Integrate the heat change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of BRD4 and to assess how this compound affects BRD4 occupancy at these sites.[21][22][23][24][25]

Materials:

-

Cells of interest (e.g., inflammatory model cell line)

-

This compound compound

-

Formaldehyde for cross-linking

-

ChIP-grade anti-BRD4 antibody

-

Protein A/G magnetic beads

-

Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution

-

Sonicator or micrococcal nuclease for chromatin fragmentation

-

Reagents for DNA purification

-

Next-generation sequencing platform

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound or DMSO for the desired time. Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody overnight. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRD4 binding sites. Compare the BRD4 occupancy between this compound-treated and control samples.

RNA Sequencing (RNA-seq) for Transcriptome Analysis

RNA-seq is employed to determine the global changes in gene expression induced by this compound treatment.[21][26][27][28][29]

Materials:

-

Cells of interest

-

This compound compound

-

RNA extraction kit

-

Reagents for cDNA synthesis and library preparation

-

Next-generation sequencing platform

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO. Extract total RNA from the cells.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA.

-

Library Preparation: Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the libraries on a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are up- or down-regulated by this compound treatment. Pathway analysis can then be performed to understand the biological processes affected.

Conclusion

This compound is a promising, orally bioavailable, and selective BRD4 BD1 inhibitor with demonstrated efficacy in preclinical models of inflammatory disease.[6][7][8] Its well-defined mechanism of action, involving the inhibition of the BRD4/NF-κB signaling pathway, provides a strong rationale for its further development as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the properties and potential applications of this compound and other novel BRD4 inhibitors. The continued exploration of selective BRD4 BD1 inhibition holds significant promise for the treatment of a range of inflammatory and other diseases.

References

- 1. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Orally Bioavailable BRD4 BD1 Inhibitor this compound Effectively Suppresses Colonic Inflammation in Animal Models of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]

- 9. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

ZL0516: A Potent Modulator of the NF-κB Signaling Pathway for Inflammatory Diseases

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the role of ZL0516 in the NF-κB signaling pathway, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in drug development interested in novel therapeutics for inflammatory diseases.

Introduction to this compound and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases, including inflammatory bowel disease (IBD).[2] The canonical NF-κB pathway is typically activated by stimuli such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS).[3][4] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κBα (IκBα).[3][5] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB heterodimer (typically p50/p65 or RelA) to translocate to the nucleus and initiate the transcription of target genes.[6][7]

This compound is a potent, selective, and orally bioavailable inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[2][8] BRD4 is an epigenetic reader that plays a crucial role in transcriptional activation.[9][10] In the context of the NF-κB pathway, BRD4 binds to acetylated RelA, a key post-translational modification required for full NF-κB transcriptional activity.[11][12] By inhibiting the BRD4-RelA interaction, this compound effectively suppresses the transcriptional output of the NF-κB pathway, thereby mitigating inflammatory responses.[8][13]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by specifically targeting the BRD4/NF-κB signaling axis. The detailed mechanism involves the following key steps:

-

Inhibition of BRD4 BD1: this compound is a selective inhibitor of the first bromodomain (BD1) of BRD4.[2][8]

-

Disruption of BRD4-RelA Interaction: Acetylation of RelA at lysine-310 is a critical event for the recruitment of BRD4 to the promoters of NF-κB target genes.[11][12] this compound competitively binds to the acetyl-lysine binding pocket of BRD4 BD1, thereby preventing the interaction between BRD4 and acetylated RelA.[8][9]

-

Suppression of Transcriptional Elongation: The recruitment of BRD4 is essential for the subsequent recruitment of the positive transcription elongation factor b (P-TEFb), which includes CDK9.[11] P-TEFb phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of NF-κB target genes.[9][11] By blocking the initial BRD4 recruitment, this compound effectively halts this process.

-

Reduction of Inflammatory Gene Expression: The ultimate outcome of this compound action is the significant suppression of the expression of NF-κB-dependent inflammatory cytokines such as TNFα, IL-6, and IL-8.[8]

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.

Caption: The NF-κB signaling pathway and the inhibitory action of this compound on BRD4.

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro activity and cytotoxicity of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulus | This compound Concentration | Target Genes Inhibited | Reference |

| Human Colonic Epithelial Cells (HCECs) | TNFα (20 ng/mL) | 5 µM | TNFα, IL-6, IL-8 | [8] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (5 µg/mL) | 1 µM | Not specified | [8] |

Table 2: Cytotoxicity of this compound

| Cell Line | This compound Concentration | Effect | Assay | Reference |

| Human Colonic Epithelial Cells (HCECs) | Up to 40 µM | No significant apoptosis or necrosis | Annexin V/PE Staining (Flow Cytometry) | [8] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Up to 40 µM | No significant apoptosis or necrosis | Annexin V/PE Staining (Flow Cytometry) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.

4.1. Cell Culture

-

Human Colonic Epithelial Cells (HCECs): HCECs are cultured in appropriate media, typically DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Isolated cells are washed and resuspended in complete RPMI-1640 medium.

4.2. Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokine Expression

This protocol is used to quantify the mRNA levels of NF-κB target genes.

Caption: Workflow for quantitative real-time PCR (qRT-PCR) analysis.

-

Cell Treatment: Cells are pre-treated with this compound (e.g., 5 µM for HCECs) or vehicle control for a specified time (e.g., 1 hour).[8]

-

Stimulation: Cells are then stimulated with an inflammatory agent (e.g., 20 ng/mL TNFα for HCECs) for a defined period (e.g., 1 hour).[8]

-

RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR: The relative expression of target genes (e.g., TNFα, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH, β-actin) is quantified using a real-time PCR system with SYBR Green or TaqMan probes.

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

4.3. Immunofluorescence Staining for NF-κB Pathway Activation

This method is used to visualize and quantify the levels of key markers of BRD4/NF-κB pathway activation.[8]

-

Cell Seeding and Treatment: Cells are seeded on coverslips in a multi-well plate and treated with this compound and/or TNFα as described for the qRT-PCR experiment.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against markers of interest, such as phospho-RelA (p276RelA) and H3K122 acetylation (a marker of BRD4 activity), overnight at 4°C.[8]

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Nuclear Staining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted on microscope slides.

-

Imaging: Images are acquired using a confocal or fluorescence microscope.

4.4. Cytotoxicity Assay (Annexin V/PE Staining)

This flow cytometry-based assay is used to assess the effect of this compound on cell viability.[8]

-

Cell Treatment: Cells are incubated with various concentrations of this compound (e.g., up to 40 µM) or vehicle control for an extended period (e.g., overnight).[8]

-

Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) or PE-Annexin V are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI/PE positive cells are considered necrotic or late apoptotic.

In Vivo Efficacy in Animal Models

This compound has demonstrated significant efficacy in suppressing colonic inflammation in multiple murine models of IBD, including dextran sulfate sodium (DSS)-induced colitis, oxazolone (OXA)-induced colitis, and flagellin (Cbir1) T cell-induced chronic colitis.[2][8] In these models, oral administration of this compound, either in a preventive or therapeutic mode, leads to a significant reduction in disease severity, as evidenced by decreased weight loss, reduced colon shortening, and improved histological scores.[8] These in vivo studies confirm that the inhibition of the BRD4/NF-κB signaling pathway by this compound translates to a potent anti-inflammatory effect in a complex disease setting.[13]

Conclusion

This compound is a promising therapeutic candidate that targets a key epigenetic regulator of the NF-κB signaling pathway. Its ability to selectively inhibit BRD4 BD1 and disrupt the interaction with acetylated RelA provides a specific mechanism for downregulating inflammatory gene expression. The potent anti-inflammatory effects of this compound, coupled with its low cytotoxicity and oral bioavailability, highlight its potential for the treatment of IBD and other chronic inflammatory disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.

References

- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regions of IκBα that are critical for its inhibition of NF-κB·DNA interaction fold upon binding to NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

ZL0516: A Deep Dive into a Selective BRD4 BD1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0516 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein implicated in the regulation of inflammatory gene expression. Developed through structure-based drug design and scaffold hopping, this compound exhibits promising therapeutic potential for inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, with a focus on its mechanism of action, key experimental data, and detailed methodologies for its evaluation.

Discovery and Chemical Structure

This compound was discovered through a strategic drug design process that involved scaffold hopping from a dihydroquinazolinone core to a chromone-based structure.[1] This approach, combined with systematic optimization, led to the identification of a compound with high affinity and selectivity for the BD1 of BRD4.[1][2]

The chemical structure of this compound is (R)-2-(4-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-3,5-dimethylphenyl)-5,7-dimethoxy-4H-chromen-4-one.[2][3] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (R)-2-(4-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-3,5-dimethylphenyl)-5,7-dimethoxy-4H-chromen-4-one | [3] |

| Synonyms | ZL-0516, ZL 0516 | [3] |

| CAS Number | 2230496-93-0 | [3][4] |

| Molecular Formula | C27H34N2O6 | [3] |

| Molecular Weight | 482.58 g/mol | [3] |

| Exact Mass | 482.2417 | [3] |

Mechanism of Action: Inhibition of the BRD4/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the first bromodomain (BD1) of BRD4.[2] BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters.[1] In inflammatory conditions, the transcription factor NF-κB is activated and plays a crucial role in the expression of pro-inflammatory cytokines such as TNFα, IL-6, and IL-8.[2] BRD4 is a critical co-activator for NF-κB-mediated transcription.[2]

By binding to the acetyl-lysine binding pocket of BRD4 BD1, this compound competitively inhibits the interaction between BRD4 and acetylated histones and NF-κB.[2] This disruption of the BRD4/NF-κB signaling axis leads to a downstream reduction in the transcription of inflammatory genes.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Value | Assay | Source |

| BRD4 BD1 IC50 | 84 ± 7.3 nM | TR-FRET | [2] |

| BRD4 BD2 IC50 | 718 ± 69 nM | TR-FRET | [2] |

| Selectivity (BD2/BD1) | ~8.5-fold | - | [2] |

| CIG5 Expression IC50 (hSAECs) | 0.28 ± 0.03 µM | qRT-PCR | [2] |

| IL-6 Expression IC50 (hSAECs) | 0.31 ± 0.02 µM | qRT-PCR | [2] |

| hERG Inhibition IC50 | > 30 µM | - | [2] |

Table 2: Cytotoxicity of this compound

| Cell Line | Concentration | Effect | Assay | Source |

| HCECs | Up to 40 µM | No significant apoptosis or necrosis | Annexin V/PE Staining | [2] |

| PBMCs | Up to 40 µM | No significant apoptosis or necrosis | Annexin V/PE Staining | [2] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (10 mg/kg) | Oral (20 mg/kg) | Source |

| Cmax | 2090 ± 265 ng/mL | 605.5 ± 182 ng/mL | [2] |

| AUC0–t | 7033 ± 2161 ng·h/mL | 4966 ± 1772 ng·h/mL | [2] |

| Oral Bioavailability (F) | - | 35.3% | [2] |

Table 4: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model

| Treatment | Dosage | Effect | Source |

| This compound | 5 mg/kg, p.o., QD | Significantly reversed body weight loss and prevented colonic inflammation | [2] |

| This compound | 5 mg/kg, i.p., QD | Significantly alleviated acute colitis and normalized damaged colon tissue structure | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature. However, based on the general synthesis of 2-aryl-4H-chromen-4-one derivatives, a plausible synthetic route is outlined below. It is important to note that this is a representative scheme and may not reflect the exact, optimized conditions used for the synthesis of this compound.

-

Step 1: Synthesis of the chromone core. This typically involves the Baker–Venkataraman rearrangement, where an o-hydroxyacetophenone is acylated with a benzoyl chloride derivative, followed by cyclization to form the chromone ring.

-

Step 2: Introduction of the side chain. The hydroxyl group on the phenyl ring at the 2-position of the chromone is alkylated with a suitable epoxide, such as (R)-epichlorohydrin.

-

Step 3: Ring opening of the epoxide. The epoxide is then opened by N-methylpiperazine to introduce the final side chain, yielding this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Inhibition

This assay is used to determine the IC50 values of this compound against BRD4 BD1 and BD2.

-

Materials: Recombinant human BRD4 BD1 and BD2 proteins, a biotinylated histone H4 peptide (acetylated), a europium-labeled anti-GST antibody (donor fluorophore), and a streptavidin-conjugated APC (acceptor fluorophore).

-

Procedure:

-

A solution of the BRD4 protein is pre-incubated with varying concentrations of this compound in an assay buffer.

-

The biotinylated histone peptide is then added to the mixture.

-

Finally, the europium-labeled antibody and streptavidin-APC are added.

-

The plate is incubated to allow for binding to occur.

-

The TR-FRET signal is read on a plate reader. The signal is proportional to the amount of BRD4 bound to the histone peptide.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cytotoxicity Assay using Annexin V/PE Staining

This assay is used to assess the effect of this compound on cell viability.

-

Materials: Human colonic epithelial cells (HCECs) or peripheral blood mononuclear cells (PBMCs), Annexin V-PE conjugate, and Propidium Iodide (PI).

-

Procedure:

-

Cells are seeded in culture plates and treated with various concentrations of this compound for a specified period.

-

The cells are then harvested and washed with cold PBS.

-

The cell pellet is resuspended in a binding buffer.

-

Annexin V-PE and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity (late apoptosis or necrosis).

-

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokine Expression

This method is used to measure the effect of this compound on the mRNA expression of inflammatory genes.

-

Materials: Human colonic epithelial cells (HCECs), TNFα, RNA extraction kit, reverse transcription kit, and SYBR Green PCR master mix.

-

Procedure:

-

HCECs are pre-treated with this compound and then stimulated with TNFα.

-

Total RNA is extracted from the cells using a commercial kit.

-

The RNA is reverse transcribed into cDNA.

-

qRT-PCR is performed using primers specific for TNFα, IL-6, IL-8, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the discovery and evaluation of this compound.

References

- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. pubs.acs.org [pubs.acs.org]

The Epigenetic and Transcriptional Impact of ZL0516: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ZL0516 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. As an epigenetic "reader," BRD4 plays a crucial role in recognizing acetylated lysine residues on histones and transcription factors, thereby regulating the transcription of target genes. This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of BRD4 BD1, leading to the disruption of BRD4's interaction with chromatin and the transcriptional machinery. This guide provides a detailed technical overview of this compound's mechanism of action, its impact on gene transcription and epigenetic regulation, and relevant experimental protocols.

Core Mechanism of Action: BRD4 BD1 Inhibition

This compound functions as a highly selective inhibitor of the first bromodomain (BD1) of BRD4. BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histone tails, facilitating the recruitment of the positive transcription elongation factor b (P-TEFb) to gene promoters and super-enhancers. This recruitment is essential for the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation.

By selectively targeting BRD4's BD1, this compound effectively displaces BRD4 from acetylated chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of a host of genes, including those involved in inflammation and cell proliferation.

Impact on the NF-κB Signaling Pathway

A primary and well-documented mechanism of this compound's anti-inflammatory effect is its modulation of the NF-κB signaling pathway. The p65 subunit of NF-κB (RelA) is a key transcription factor that, upon activation, is itself acetylated. BRD4 binds to this acetylated RelA, promoting the transcription of numerous pro-inflammatory genes. This compound disrupts this interaction, leading to a significant reduction in the expression of NF-κB target genes.

Quantitative Analysis of this compound's Effect on Gene Transcription

This compound has been demonstrated to potently inhibit the transcription of key pro-inflammatory genes. The following table summarizes the available quantitative data on its inhibitory activity.

| Gene Target | Cell Line | Stimulus | IC50 (μM) | Reference |

| CIG5 | Human Small Airway Epithelial Cells (hSAECs) | poly(I:C) | 0.28 ± 0.03 | [1] |

| IL-6 | Human Small Airway Epithelial Cells (hSAECs) | poly(I:C) | 0.31 ± 0.02 | [1] |

| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | - | [2] |

| IL-8 | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | - | [2] |

Note: Specific IC50 values for IL-6 and IL-8 inhibition in PBMCs were not provided in the cited literature, though significant inhibition was observed.

Impact on Epigenetic Marks

As a BRD4 inhibitor, this compound's primary epigenetic effect is the displacement of BRD4 from acetylated histones. While comprehensive genome-wide studies on this compound's impact on a broad range of histone marks are not yet publicly available, its mechanism of action implies a significant alteration of the transcriptional landscape at sites of active histone acetylation.

One study has noted that this compound treatment, in the context of TNFα-stimulated human colonic epithelial cells, leads to the suppression of histone H3 lysine 122 acetylation (H3K122ac) and phosphorylation of RelA at serine 276 (p276RelA)[2]. This suggests that this compound can indirectly influence other epigenetic modifications and signaling events downstream of BRD4 inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's effects on gene transcription and epigenetics.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the expression of this compound target genes, such as IL-6 and IL-8.

1. Cell Culture and Treatment:

-

Culture human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines in appropriate media.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1 to 10 μM) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS) for a defined period (e.g., 4-6 hours).

2. RNA Isolation:

-

Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

4. Real-Time PCR:

-

Prepare the PCR reaction mixture using a SYBR Green master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).

-

Use validated primers for target genes (IL-6, IL-8, etc.) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Perform the real-time PCR using a thermal cycler with the following typical conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis to verify the specificity of the amplified product.

5. Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD4 Occupancy

This protocol details the procedure to identify the genomic regions where BRD4 binding is altered by this compound treatment.

1. Cell Culture and Cross-linking:

-

Culture cells to approximately 80-90% confluency.

-

Treat cells with this compound or vehicle control for a specified duration.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

2. Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

3. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody or an IgG control.

-

Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit.

-

Prepare the sequencing library using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit for Illumina).

6. Sequencing and Data Analysis:

-

Sequence the libraries on a next-generation sequencing platform.

-

Align the reads to the reference genome.

-

Perform peak calling to identify regions of BRD4 enrichment.

-

Compare BRD4 binding profiles between this compound-treated and control samples to identify differential binding sites.

Conclusion and Future Directions

This compound is a promising selective BRD4 BD1 inhibitor with clear anti-inflammatory properties mediated through the inhibition of the BRD4/NF-κB signaling axis. The quantitative data available demonstrates its potency in downregulating key inflammatory genes. While its primary epigenetic mechanism is understood to be the displacement of BRD4 from acetylated chromatin, further research is required to fully elucidate its global impact on the transcriptome and epigenome.

Future studies employing RNA-seq and ChIP-seq for a broader range of histone modifications will provide a more comprehensive understanding of this compound's therapeutic potential and its intricate effects on gene regulation. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the molecular consequences of this compound treatment.

References

Foundational Research on ZL0516 and Bromodomain Inhibitors: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the foundational research on the selective bromodomain inhibitor ZL0516 and the broader class of bromodomain and extra-terminal domain (BET) inhibitors. Tailored for researchers, scientists, and drug development professionals, this document details the core mechanisms of action, presents key quantitative data, outlines experimental protocols, and visualizes complex biological and experimental workflows.

Introduction to Bromodomains and Their Inhibition

Bromodomains are protein modules that recognize and bind to acetylated lysine residues, a key post-translational modification on histone tails and other proteins.[1][2][3] These "readers" of the epigenetic code are crucial for regulating gene transcription. The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[4][5][6][7]

By recruiting transcriptional regulatory complexes to acetylated chromatin, BET proteins, particularly BRD4, play a pivotal role in the expression of genes involved in cell proliferation, apoptosis, and inflammation.[2] This has made them attractive therapeutic targets for a range of diseases, including cancer and inflammatory disorders.[1][4][8][9] Bromodomain inhibitors function by competitively binding to the acetyl-lysine binding pocket of bromodomains, thereby displacing them from chromatin and disrupting their gene regulatory functions.[2][3][6] This leads to the downregulation of key oncogenes like MYC and pro-inflammatory genes.[2][3][4]

This compound: A Potent and Selective BRD4 BD1 Inhibitor

This compound is a novel chromone derivative identified through scaffold hopping that has emerged as a potent and selective inhibitor of the first bromodomain (BD1) of BRD4.[10][11][12][13] It exhibits a high binding affinity for BRD4 BD1 and demonstrates significant selectivity over the second bromodomain (BD2).[11][12][13][14] Furthermore, this compound possesses favorable pharmacokinetic properties, including good oral bioavailability, making it a promising candidate for therapeutic development.[1][10][11][12]

Quantitative Data and Comparative Analysis

The efficacy and selectivity of bromodomain inhibitors are quantified by metrics such as the half-maximal inhibitory concentration (IC50). Below are tables summarizing the binding affinities for this compound and a selection of other notable bromodomain inhibitors.

Table 1: Binding Affinity of this compound for BRD4 Bromodomains

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | BRD4 BD1 | 84 ± 7.3 | TR-FRET |

| This compound | BRD4 BD2 | 718 ± 69 | TR-FRET |

Data sourced from references[11][12][14].

Table 2: Comparative Binding Affinities of Selected Bromodomain Inhibitors

| Compound | Target | IC50/Kd (nM) | Selectivity Profile |

| This compound | BRD4 BD1 | 84 | ~10-fold selective for BD1 over BD2 |

| (+)-JQ1 | BRD4 BD1/BD2 | Kd = 50-100 | Pan-BET inhibitor |

| I-BET762 | BRD2/3/4 | - | Pan-BET inhibitor |

| ABBV-075 | BRD2/4/T BD1/BD2 | - | Pan-BET inhibitor |

| ABBV-744 | BRD2/3/4 BD2 | - | Several hundred-fold selective for BD2 over BD1 |

| RVX208 | BRD4 BD2 | - | Selective BRD4 BD2 inhibitor |

| ZL0580 | BRD4 BD1 | 163 | 11-fold selective for BD1 over BD2 |

Data compiled from references[1][5][11][15]. Note: Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.

Mechanism of Action and Signaling Pathways

The primary mechanism by which BET inhibitors exert their therapeutic effects is through the disruption of transcriptional programs. In inflammatory contexts, this compound has been shown to suppress inflammatory responses by specifically blocking the activation of the BRD4/NF-κB signaling pathway.[10][11] BRD4 interacts with acetylated RelA, a subunit of NF-κB, to promote the transcription of pro-inflammatory cytokines.[2] By inhibiting the BRD4-RelA interaction, this compound effectively dampens this inflammatory cascade.

References

- 1. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromodomain Drug Discovery - the Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

ZL0516: A Novel BRD4 BD1 Inhibitor for the Treatment of Inflammatory Bowel Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and relapsing inflammatory condition of the gastrointestinal tract with a significant impact on patient quality of life. Current therapeutic strategies, while effective for some, are often associated with a loss of response and adverse side effects, highlighting the urgent need for novel, targeted, and orally available treatments. This technical guide details the preclinical evidence supporting the therapeutic potential of ZL0516, a potent, selective, and orally bioavailable inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), in the context of IBD. This compound has demonstrated significant anti-inflammatory efficacy in both in vitro and in vivo models of IBD by targeting the aberrantly activated BRD4/NF-κB signaling pathway. This document provides a comprehensive overview of the mechanism of action, preclinical data, and detailed experimental protocols for this compound, intended to inform and guide further research and development efforts.

Introduction: The Role of BRD4 in IBD Pathogenesis

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical epigenetic regulators of gene transcription. BRD4 acts as a "reader" of acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters. In IBD, the BRD4/NF-κB signaling pathway is aberrantly activated in the colonic tissue of patients.[1] This leads to the enhanced expression of a cascade of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), which drive the chronic inflammation characteristic of the disease.[1]

This compound is a novel small molecule inhibitor designed to selectively target the first bromodomain (BD1) of BRD4. This selectivity is crucial, as it may offer a more favorable safety profile compared to pan-BET inhibitors. By inhibiting the interaction between BRD4 and acetylated histones, this compound effectively suppresses the transcription of key inflammatory mediators, presenting a promising therapeutic strategy for IBD.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the function of BRD4's first bromodomain (BD1). This targeted inhibition disrupts the recruitment of the positive transcription elongation factor b (P-TEFb) complex to the promoters of pro-inflammatory genes, ultimately downregulating their expression. The primary signaling pathway implicated in the action of this compound in IBD is the BRD4/NF-κB pathway.[1]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-inflammatory activity in human colonic epithelial cells (HCECs) and peripheral blood mononuclear cells (PBMCs) with low cytotoxicity.[1]

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Type | Stimulus | This compound Concentration | Measured Cytokines | Result | Reference |

| HCECs | TNF-α (20 ng/mL) | 5 µM | TNF-α, IL-6, IL-8 | Significant suppression of cytokine expression. | [1] |

| PBMCs | LPS (5 µg/mL) | 1 µM | TNF-α, IL-6, IL-8 | Significant inhibition of cytokine expression. | [1] |

In Vivo Efficacy

This compound has shown robust efficacy in multiple murine models of IBD, demonstrating its potential in both preventive and therapeutic settings.[1]

Table 2: In Vivo Efficacy of this compound in Murine Colitis Models

| Model | Treatment Mode | This compound Dosage & Route | Key Findings | Reference |

| DSS-induced Acute Colitis | Preventive | 5 mg/kg, p.o., QD | Significantly reversed body weight loss and prevented colonic inflammation and tissue damage. | [1] |

| DSS-induced Acute Colitis | Therapeutic | 5 mg/kg, i.p. or p.o., QD | Effectively suppressed colonic inflammation. | [1] |

| Oxazolone-induced Colitis | Therapeutic | Not specified | Significantly reversed colonic inflammation and improved survival rate. | [1] |

| Cbir1 T cell Transfer Chronic Colitis | Therapeutic | Not specified | Effectively suppressed chronic colonic inflammation. | [1] |

Pharmacokinetics and Safety

This compound exhibits favorable drug-like properties, supporting its development as an oral therapeutic.[1]

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Aqueous Solubility | >50 mg/mL | [1] |

| Liver Microsome Stability | High | [1] |

| hERG Inhibition (IC50) | > 30 µM | [1] |

| Oral Bioavailability (F) in rats | 35.3% | [1] |

This compound demonstrated low cytotoxicity in HCECs and PBMCs at effective concentrations.[1] In vivo studies also indicated low overt toxicity.[1]

Experimental Protocols

In Vitro Anti-inflammatory Assays

-

Cell Culture: Human colonic epithelial cells (HCECs) are cultured under standard conditions.

-

Pretreatment: Cells are pretreated with this compound (5 µM) for a specified duration.

-

Stimulation: Cells are then stimulated with TNF-α (20 ng/mL) for 1 hour to induce an inflammatory response.[1]

-

Analysis: The expression levels of inflammatory cytokines (TNF-α, IL-6, IL-8) are determined by quantitative real-time PCR (qRT-PCR).[1]

-

PBMC Isolation: PBMCs are isolated from healthy human donors.

-

Pretreatment: PBMCs are pretreated with this compound (1 µM).[1]

-

Stimulation: Cells are subsequently treated with lipopolysaccharide (LPS) (5 µg/mL).[1]

-

Analysis: The expression of inflammatory cytokines (TNF-α, IL-6, IL-8) is measured by qRT-PCR.[1]

-

Cell Treatment: HCECs and PBMCs are incubated with varying concentrations of this compound overnight.

-

Staining: Apoptosis and necrosis are assessed by flow cytometry using Annexin V and Propidium Iodide (PI) or a PE-conjugated Annexin V staining.[1]

-

Annexin V-positive/PI-negative cells: Early apoptotic

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic

-

Annexin V-negative/PI-negative cells: Live

-

In Vivo Colitis Models

References

The Potent Anti-Inflammatory Properties of ZL0516: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of ZL0516, a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). By targeting BRD4, a key epigenetic reader, this compound modulates the expression of inflammatory genes, offering a promising therapeutic strategy for inflammatory conditions, particularly Inflammatory Bowel Disease (IBD). This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate the anti-inflammatory effects of this compound.

Core Mechanism of Action: Inhibition of the BRD4/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by disrupting the interaction between BRD4 and acetylated histones, a critical step in the transcriptional activation of pro-inflammatory genes. This inhibition specifically targets the BRD4/NF-κB signaling axis, which is aberrantly activated in inflammatory conditions like IBD.[1][2][3] By binding to the BD1 domain of BRD4, this compound prevents the recruitment of the transcriptional machinery necessary for the expression of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][4]

Signaling Pathway Diagram

Caption: this compound inhibits the BRD4/NF-κB pathway, reducing inflammatory cytokine expression.

Quantitative Assessment of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data consistently demonstrates a potent, dose-dependent reduction in inflammatory markers.

In Vitro Efficacy

This compound has been shown to significantly inhibit the expression of pro-inflammatory cytokines in various cell types with low cytotoxicity.[1][3]

Table 1: In Vitro Inhibition of Inflammatory Cytokine Expression by this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Cytokine | Percent Inhibition (%) |

| Human Colonic Epithelial Cells (HCECs) | TNFα (20 ng/mL) | 5 µM | TNFα | Significant Suppression[1] |

| Human Colonic Epithelial Cells (HCECs) | TNFα (20 ng/mL) | 5 µM | IL-6 | Significant Suppression[1] |

| Human Colonic Epithelial Cells (HCECs) | TNFα (20 ng/mL) | 5 µM | IL-8 | Significant Suppression[1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (5 µg/mL) | 1 µM | TNFα | Significant Inhibition[1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (5 µg/mL) | 1 µM | IL-6 | Significant Inhibition[1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (5 µg/mL) | 1 µM | IL-8 | Significant Inhibition[1] |

| Human Small Airway Epithelial Cells (hSAECs) | Poly(I:C) | Not Specified | CIG5 | IC50: 200 nM (for ZL0590, a related compound)[5] |

| Human Small Airway Epithelial Cells (hSAECs) | Poly(I:C) | Not Specified | IL-6 | IC50: 220 nM (for a related compound)[5] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | This compound Concentration | Observation |

| Human Colonic Epithelial Cells (HCECs) | Up to 40 µM | No significant apoptosis or necrosis[1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Up to 40 µM | No significant apoptosis or necrosis[1] |

In Vivo Efficacy in Murine Models of Colitis

This compound has demonstrated significant efficacy in suppressing colonic inflammation in various mouse models of IBD, highlighting its therapeutic potential.[1][2][3]

Table 3: In Vivo Efficacy of this compound in DSS-Induced Acute Colitis in Mice

| Treatment Group | Dosage & Administration | Key Findings |

| This compound (Preventive) | 5 mg/kg, p.o., QD | Significantly reversed body weight loss[1] |

| This compound (Therapeutic) | 5 mg/kg, i.p., QD | Significantly alleviated colitis and normalized colon tissue structure[1] |

| RVX208 (BRD4 BD2 inhibitor) | 5 mg/kg, p.o. or i.p., QD | Marginal effects observed[1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the anti-inflammatory properties of this compound.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

This protocol was used to quantify the mRNA expression levels of inflammatory cytokines.

Experimental Workflow Diagram

Caption: Workflow for quantifying cytokine mRNA expression using qRT-PCR.

Protocol:

-

Cell Culture and Treatment:

-

Human Colonic Epithelial Cells (HCECs) or Peripheral Blood Mononuclear Cells (PBMCs) were cultured under standard conditions.

-

Cells were pre-treated with this compound (1 µM or 5 µM) for a specified duration.

-

Inflammation was induced by treating the cells with TNFα (20 ng/mL) or Lipopolysaccharide (LPS; 5 µg/mL) for 1 hour.[1]

-

-

RNA Extraction: Total RNA was isolated from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.

-

Quantitative PCR:

-

qPCR was performed using a real-time PCR system.

-

The reaction mixture contained cDNA template, forward and reverse primers for the target genes (TNFα, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

-